molecular formula C9H19NO2Si B14680082 Trimethylsilyl piperidine-1-carboxylate CAS No. 30882-92-9

Trimethylsilyl piperidine-1-carboxylate

Cat. No.: B14680082
CAS No.: 30882-92-9
M. Wt: 201.34 g/mol
InChI Key: TZZWPLQRGVBGIE-UHFFFAOYSA-N
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Description

Trimethylsilyl piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trimethylsilyl group is a common protecting group in organic synthesis, often used to protect alcohols and amines. The combination of these two functional groups in this compound makes it a valuable intermediate in various chemical reactions and synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl piperidine-1-carboxylate typically involves the reaction of piperidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Piperidine+Trimethylsilyl chlorideTrimethylsilyl piperidine-1-carboxylate\text{Piperidine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Piperidine+Trimethylsilyl chloride→Trimethylsilyl piperidine-1-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various piperidine derivatives.

Scientific Research Applications

Trimethylsilyl piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for various biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl piperidine-1-carboxylate involves its ability to act as a protecting group for amines and alcohols. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile tool in organic synthesis. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used as a reagent in the synthesis of trimethylsilyl piperidine-1-carboxylate.

    Piperidine: The parent compound of this compound.

    N-Boc-piperidine: Another piperidine derivative used as a protecting group in organic synthesis.

Uniqueness

This compound is unique due to its combination of the trimethylsilyl group and the piperidine ring. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic processes.

Properties

CAS No.

30882-92-9

Molecular Formula

C9H19NO2Si

Molecular Weight

201.34 g/mol

IUPAC Name

trimethylsilyl piperidine-1-carboxylate

InChI

InChI=1S/C9H19NO2Si/c1-13(2,3)12-9(11)10-7-5-4-6-8-10/h4-8H2,1-3H3

InChI Key

TZZWPLQRGVBGIE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)N1CCCCC1

Origin of Product

United States

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